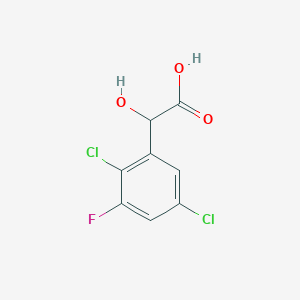

2,5-Dichloro-3-fluoromandelic acid

Description

BenchChem offers high-quality 2,5-Dichloro-3-fluoromandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-3-fluoromandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dichloro-3-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-3-1-4(7(12)8(13)14)6(10)5(11)2-3/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIDJLDGHQNUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

starting materials for 2,5-dichloro-3-fluoromandelic acid synthesis

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2,5-Dichloro-3-fluoromandelic Acid

Abstract

2,5-Dichloro-3-fluoromandelic acid is a substituted α-hydroxycarboxylic acid, a class of compounds that serve as valuable chiral building blocks and intermediates in the synthesis of complex pharmaceutical agents. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides a comprehensive analysis of the primary synthetic pathways to 2,5-dichloro-3-fluoromandelic acid, with a detailed focus on the synthesis and selection of the requisite precursors. We will explore the predominant cyanohydrin route, detailing the synthesis of the critical intermediate, 2,5-dichloro-3-fluorobenzaldehyde, from various commercially accessible precursors. Methodologies are supported by mechanistic insights, detailed experimental protocols, and comparative data to inform strategic decision-making for researchers and professionals in drug development.

Retrosynthetic Analysis: A Roadmap to Starting Materials

A logical retrosynthetic disconnection of the target molecule, 2,5-dichloro-3-fluoromandelic acid (I), reveals the most direct and well-established synthetic strategy. Mandelic acids are archetypal α-hydroxy acids, which are commonly synthesized via the hydrolysis of an α-hydroxynitrile, also known as a cyanohydrin or mandelonitrile. This cyanohydrin intermediate (II) is, in turn, readily formed through the nucleophilic addition of a cyanide anion to the corresponding benzaldehyde (III).

This analysis identifies 2,5-dichloro-3-fluorobenzaldehyde (III) as the pivotal starting material or key intermediate. The accessibility and synthesis of this compound are therefore the primary considerations for the overall process.

Figure 1: Retrosynthetic analysis for 2,5-dichloro-3-fluoromandelic acid.

The Primary Pathway: Synthesis via the Cyanohydrin Route

This two-step sequence, starting from 2,5-dichloro-3-fluorobenzaldehyde, represents the most direct and widely applicable method for preparing mandelic acid derivatives.

Step 1: Cyanohydrin Formation

The first step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of 2,5-dichloro-3-fluorobenzaldehyde.[1] This reaction establishes the characteristic α-hydroxynitrile structure.

-

Mechanism: The reaction is typically performed under slightly basic conditions to ensure a sufficient concentration of the cyanide nucleophile (⁻CN). The cyanide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by a proton source, such as HCN or water, to yield the final cyanohydrin product.[2] The use of a cyanide salt like NaCN or KCN is common.[3]

Caption: Mechanism of cyanohydrin formation.

Step 2: Hydrolysis of the Nitrile

The second step is the hydrolysis of the nitrile functional group of the cyanohydrin to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[4]

-

Mechanism (Acid-Catalyzed): The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under forcing conditions (heat), this amide is further hydrolyzed to the carboxylic acid and an ammonium ion.[4]

Experimental Protocol: Cyanohydrin Route

Protocol 1: Synthesis of 2,5-Dichloro-3-fluoromandelic Acid

-

Part A: Synthesis of 2,5-Dichloro-3-fluoromandelonitrile

-

In a well-ventilated fume hood, a solution of 2,5-dichloro-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane or THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

A solution of sodium cyanide (NaCN, 1.1 eq) in water is prepared separately. Caution: Cyanide salts are highly toxic. Handle with extreme care.[2]

-

The aqueous NaCN solution is added dropwise to the aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.

-

A stoichiometric amount of a weak acid (e.g., acetic acid) or dropwise addition of dilute HCl is performed to generate HCN in situ and protonate the alkoxide intermediate.[5] The pH should be maintained in a slightly acidic to neutral range.

-

The reaction is stirred at room temperature for 2-4 hours until TLC or GC-MS analysis indicates complete consumption of the aldehyde.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

-

-

Part B: Hydrolysis to 2,5-Dichloro-3-fluoromandelic Acid

-

The crude 2,5-dichloro-3-fluoromandelonitrile from Part A is added to a flask containing a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture).

-

The mixture is heated to reflux (typically 100-110 °C) and stirred vigorously for 8-16 hours. The progress of the hydrolysis is monitored by TLC or HPLC.[4]

-

Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

-

The crude product is collected by filtration. Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure 2,5-dichloro-3-fluoromandelic acid.

-

Sourcing the Key Intermediate: Synthesis of 2,5-dichloro-3-fluorobenzaldehyde

While 2,5-dichloro-3-fluorobenzaldehyde is commercially available, its synthesis from more fundamental starting materials is a critical aspect of this guide for cost-effectiveness and supply chain control.[6] Several viable routes exist.

Route A: Oxidation of 2,5-dichloro-3-fluorotoluene

The oxidation of a methyl group on an aromatic ring is a classic and industrially relevant method for producing benzaldehydes.

-

Starting Material: 2,5-dichloro-3-fluorotoluene.

-

Methodology: This transformation can be achieved through various methods.

-

Manganese Dioxide (MnO₂): Reaction with an oxidant like Mn₂O₃ in a sulfuric acid medium provides a direct route to the aldehyde.[7]

-

Catalytic Oxidation: Using catalysts such as cobalt or molybdenum complexes in the presence of an oxidant like hydrogen peroxide can offer a greener alternative.[8][9]

-

Side-Chain Halogenation-Hydrolysis: A two-step process involving free-radical chlorination of the methyl group to a dichloromethyl group, followed by hydrolysis, is also a common industrial approach.

-

Caption: Route A: Synthesis via Toluene Oxidation.

Route B: Halogen Exchange (Halex) Reaction

The Halex reaction is a powerful method for introducing fluorine into an aromatic ring by displacing a different halogen, typically chlorine.[10]

-

Starting Material: 2,3,5-trichlorobenzaldehyde or 2,5-dichloro-3-bromobenzaldehyde.

-

Methodology: The reaction involves heating the starting chlorobenzaldehyde with an alkali metal fluoride, such as spray-dried potassium fluoride (KF), in a high-boiling point aprotic polar solvent like sulfolane or DMF.[11] A phase-transfer catalyst (e.g., a quaternary phosphonium salt) is often employed to enhance the reactivity of the fluoride salt.[12] The success of this SNAr reaction depends on the activation provided by the electron-withdrawing aldehyde group.

Caption: Route B: Synthesis via Halogen Exchange.

Route C: Formylation of 1,4-dichloro-2-fluorobenzene

Direct introduction of an aldehyde group onto the aromatic ring via electrophilic aromatic substitution is another viable strategy.

-

Starting Material: 1,4-dichloro-2-fluorobenzene.

-

Methodology: The Vilsmeier-Haack reaction is a classic method for formylation.[13] It employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting electrophile attacks the electron-rich aromatic ring to install the formyl group. The regioselectivity is governed by the directing effects of the existing halogen substituents.

Caption: Route C: Synthesis via Aromatic Formylation.

Comparative Analysis of Starting Materials

The optimal choice of starting material depends on several factors, including cost, availability, scalability, and the number of synthetic steps.

| Route | Primary Starting Material | Key Transformation | Advantages | Disadvantages |

| A | 2,5-dichloro-3-fluorotoluene | Oxidation | Potentially fewer steps if the toluene is available; direct. | Oxidation can sometimes lead to over-oxidation to the benzoic acid.[9] |

| B | 2,3,5-Trichlorobenzaldehyde | Halogen Exchange (Halex) | Utilizes a common reaction type for fluorination.[10] | Requires high temperatures and anhydrous conditions; regioselectivity can be a challenge. |

| C | 1,4-dichloro-2-fluorobenzene | Formylation | Starts from a simple dihalobenzene derivative. | The Vilsmeier-Haack reaction can have moderate yields and requires stoichiometric reagents.[13] |

Conclusion

The synthesis of 2,5-dichloro-3-fluoromandelic acid is most efficiently achieved via a two-step process involving cyanohydrin formation and subsequent hydrolysis. The pivotal decision for any research or development program lies in the selection of the starting material to access the key intermediate, 2,5-dichloro-3-fluorobenzaldehyde . Each of the primary routes—oxidation of the corresponding toluene, halogen exchange on a polychlorinated benzaldehyde, or formylation of a dihalofluorobenzene—offers a viable pathway. The final choice should be guided by a thorough evaluation of starting material cost, process safety, scalability, and overall economic feasibility. For laboratory-scale synthesis, the cyanohydrin reaction starting from commercially available 2,5-dichloro-3-fluorobenzaldehyde is the most direct approach. For industrial production, developing a robust synthesis of the aldehyde from a more fundamental precursor like 2,5-dichloro-3-fluorotoluene or 1,4-dichloro-2-fluorobenzene is likely to be more economical.

References

- Grignard Reaction. [N.p., n.d.].

- The Grignard Reaction. [N.p., n.d.].

- Reactions of Grignard Reagents - Master Organic Chemistry. Master Organic Chemistry. 2015.

- Grignard reaction - Wikipedia. [N.p., n.d.].

- reaction of aldehydes and ketones with grignard reagents - Chemguide. [N.p., n.d.].

-

Kumar PS, Lakshmi PR, Elango KP. Cyanohydrin formation of quinone appended benzaldehyde as a tool for selective colorimetric detection of cyanide in aqueous solution in a wide pH range. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2019;212:160-166. Available from: [Link]

- Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. Chemistry Steps. 2024.

-

An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. 2025. Available from: [Link]

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [N.p., n.d.].

- Process for the preparation of fluorobenzaldehydes. Google Patents. [N.p., n.d.].

- Cyanohydrin reaction - Wikipedia. [N.p., n.d.].

-

Synthesis of 2,5-dichlorotoluene. PrepChem.com. [N.p., n.d.]. Available from: [Link]

-

2,5-Dichloro-3-fluorobenzaldehyde - AOBChem. [N.p., n.d.]. Available from: [Link]

- Oxidation preparation method of fluorobenzaldehyde. Google Patents. [N.p., n.d.].

- Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Google Patents. [N.p., n.d.].

- 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. Chemistry LibreTexts. 2025.

-

Process for producing fluorobenzaldehydes. European Patent Office. [N.p., n.d.]. Available from: [Link]

-

Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. Patsnap Eureka. [N.p., n.d.]. Available from: [Link]

- Senawee S. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry. [N.p., n.d.].

- Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Google Patents. [N.p., n.d.].

- Process for preparation of cyanohydrins. Google Patents. [N.p., n.d.].

-

Mandelic Acid. Organic Syntheses Procedure. [N.p., n.d.]. Available from: [Link]

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents. [N.p., n.d.].

- 21.5: Hydrolysis of nitriles - Chemistry LibreTexts. Chemistry LibreTexts. 2020.

- Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. [N.p., n.d.].

-

PROCESS FOR THE PRODUCTION OF 2,6-DICHLORO-3,5-DI(SECONDARY OR TERTIARY ALKYL)TOLUENE. European Patent Office. [N.p., n.d.]. Available from: [Link]

-

Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI. 2021. Available from: [Link]

-

Organic Syntheses Procedure. [N.p., n.d.]. Available from: [Link]

- Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene. Google Patents. [N.p., n.d.].

-

Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. MDPI. 2025. Available from: [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. 2021. Available from: [Link]

-

-

Organic Syntheses Procedure. [N.p., n.d.]. Available from: [Link]

-

Sources

- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US4517132A - Process for preparation of cyanohydrins - Google Patents [patents.google.com]

- 6. aobchem.com [aobchem.com]

- 7. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. sphinxsai.com [sphinxsai.com]

A Technical Guide to the Potential Applications of 2,5-Dichloro-3-fluoromandelic Acid in Modern Drug Discovery

Abstract

The strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide explores the untapped potential of 2,5-dichloro-3-fluoromandelic acid, a unique chiral building block. By dissecting its structural components—a chiral α-hydroxy acid core, a dichlorinated aromatic ring, and a strategically placed fluorine atom—we will elucidate its potential applications. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a theoretical framework, hypothetical applications, and detailed synthetic protocols to stimulate further investigation into this promising chemical entity.

Introduction: A Molecule of Strategic Design

2,5-dichloro-3-fluoromandelic acid is a halogenated derivative of mandelic acid. Its structure is notable for the dense and strategic placement of functional groups that can profoundly influence its chemical behavior and biological activity.

Figure 1: Chemical structure and key features of 2,5-dichloro-3-fluoromandelic acid.

The power of this molecule lies in the synergistic effects of its components:

-

Mandelic Acid Core: As a chiral α-hydroxy acid, it provides a stereogenic center, which is critical for enantioselective interactions with biological targets.[3] Mandelic acid and its derivatives are well-established building blocks for creating chiral coordination polymers and other complex molecular architectures.[4]

-

Dichloro Substitution: The two chlorine atoms significantly increase the lipophilicity of the aromatic ring and withdraw electron density, impacting the acidity of the carboxylic acid. These atoms can also serve as points for further chemical modification through cross-coupling reactions.

-

Fluorine Substitution: Fluorine's high electronegativity and small size allow it to act as a "super hydrogen."[5] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through new electronic interactions, and modulate the pKa of nearby functional groups.[1][6] The strategic placement of fluorine is a widely used tactic in drug design to improve pharmacokinetic profiles.[2][7]

Physicochemical Profile and Implications in Drug Design

The specific substitution pattern of 2,5-dichloro-3-fluoromandelic acid dictates a unique set of physicochemical properties that are highly relevant for drug development. While experimental data for this specific molecule is not publicly available, we can infer its likely properties based on established principles.

Table 1: Predicted Physicochemical Properties and Their Significance

| Property | Predicted Influence of Substituents | Implication in Drug Discovery |

| Lipophilicity (LogP) | The two chlorine atoms will substantially increase lipophilicity, while the fluorine and hydroxyl/carboxyl groups will contribute hydrophilicity. The overall molecule is expected to be moderately to highly lipophilic. | Enhanced membrane permeability and potential for improved oral absorption. However, high lipophilicity may also increase metabolic turnover and off-target toxicity, requiring careful balancing in subsequent modifications.[8] |

| Acidity (pKa) | The electron-withdrawing effects of the two chlorine atoms and the fluorine atom will lower the pKa of the carboxylic acid, making it a stronger acid than unsubstituted mandelic acid. | Modulates the ionization state at physiological pH, which affects solubility, receptor binding (ionic interactions), and cell penetration. |

| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making the 3-position of the ring resistant to oxidative metabolism.[6] The chlorine atoms may also sterically hinder enzymatic access to the ring. | Increased half-life and bioavailability of derivative compounds by preventing metabolic degradation at the aromatic ring.[5] |

| Hydrogen Bonding | The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. The fluorine atom can act as a weak H-bond acceptor. | Provides multiple points for strong, specific interactions with target proteins, potentially leading to higher binding affinity and potency. |

Core Application: A Versatile Chiral Building Block

The primary and most immediate application of 2,5-dichloro-3-fluoromandelic acid is as a sophisticated chiral building block for the synthesis of complex, high-value molecules. Its bifunctional nature (acid and alcohol) allows for straightforward derivatization to form esters, amides, and ethers, while the halogenated ring offers a platform for further complexity.

Figure 2: Synthetic utility workflow demonstrating the potential of the title compound as a versatile scaffold.

Hypothetical Application: Synthesis of Novel Thrombin Inhibitors

Mandelic acid derivatives have been explored as scaffolds for thrombin inhibitors, which are crucial anticoagulant agents.[9] The unique halogenation pattern of 2,5-dichloro-3-fluoromandelic acid could be leveraged to create novel inhibitors with improved properties. The dichlorofluoro-phenyl moiety could fit into a hydrophobic pocket of the enzyme, while the chiral α-hydroxy acid portion can be elaborated to interact with charged or polar residues at the active site.

Experimental Protocols

The following protocols are proposed, plausible methods for the synthesis and derivatization of the title compound. They are based on well-established organic chemistry transformations for analogous molecules.[10]

Protocol 1: Proposed Synthesis of 2,5-Dichloro-3-fluoromandelic Acid

This multi-step synthesis starts from the commercially available 1,4-dichloro-2-fluorobenzene.

Workflow Diagram:

Figure 3: Proposed synthetic pathway for 2,5-dichloro-3-fluoromandelic acid.

Step 1: Friedel-Crafts Acylation

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of 1,4-dichloro-2-fluorobenzene (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/GC-MS indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 1-(2,5-dichloro-3-fluorophenyl)ethan-1-one.

Step 2: α-Bromination

-

Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.

-

Add bromine (1.05 eq) dropwise at room temperature with vigorous stirring.

-

Heat the mixture to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into a large volume of ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield 2-bromo-1-(2,5-dichloro-3-fluorophenyl)ethan-1-one.

Step 3: Hydrolysis to Mandelic Acid

-

Prepare a solution of sodium hydroxide (3.5 eq) in water.

-

Heat the solution to 60 °C and add the bromo-ketone from Step 2 (1.0 eq) portion-wise, maintaining the temperature below 65 °C with vigorous stirring.

-

Stir at 65 °C for an additional 1-2 hours after the addition is complete.

-

Cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

-

Extract the aqueous solution multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to obtain pure 2,5-dichloro-3-fluoromandelic acid.

Protocol 2: Synthesis of Methyl 2,5-dichloro-3-fluoromandelate

This protocol demonstrates the use of the title compound as an intermediate.

-

Suspend 2,5-dichloro-3-fluoromandelic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can be further purified by column chromatography if necessary.

Conclusion and Future Outlook

2,5-dichloro-3-fluoromandelic acid represents a largely unexplored but highly promising scaffold for medicinal chemistry and materials science. Its unique combination of chirality, dense halogenation, and fluorine-induced electronic modifications provides a rich platform for generating novel chemical entities. The strategic value of this building block lies in its potential to impart favorable properties such as metabolic stability and enhanced binding affinity to its derivatives.[1][6] The synthetic pathways outlined in this guide offer a practical starting point for researchers to access this compound and its derivatives. Further investigation is warranted to fully characterize this molecule and exploit its potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Zhou, Y., et al. (2016). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available at: [Link]

-

Sievert, A. C., et al. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Al-Saffar, N. (2016). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available at: [Link]

-

El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

-

Unthank, J., et al. (n.d.). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. ResearchGate. Available at: [Link]

-

Jenkins, R. L., et al. (n.d.). Mandelic Acid. Organic Syntheses Procedure. Available at: [Link]

-

Zhang, T., et al. (2022). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC. Available at: [Link]

-

Unthank, J., et al. (2022). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers. Taylor & Francis Online. Available at: [Link]

- Ciba-Geigy Ag. (n.d.). Mandelic acid derivatives, process for their preparation and their microbicidal application. Google Patents.

- Rajput, A. P., et al. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Rasayan Journal of Chemistry.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Ali, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. Available at: [Link]

-

Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

- AstraZeneca. (n.d.). Novel mandelic acid derivatives and their use as thrombin inhibitors. Google Patents.

- Postigo, A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 9. CN1291975C - Novel mandelic acid derivatives and their use as thrombin inhibitors - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: HPLC Enantioseparation of 2,5-Dichloro-3-fluoromandelic Acid

Introduction & Chemical Context

The Analyte

2,5-dichloro-3-fluoromandelic acid is a tri-halogenated alpha-hydroxy acid. Mandelic acid derivatives are critical chiral building blocks in the synthesis of semi-synthetic penicillins, cephalosporins, and tyrosine kinase inhibitors. The specific substitution pattern (2,5-dichloro-3-fluoro) imparts significant electron-withdrawing character to the aromatic ring, increasing the acidity of the carboxylic function and altering the

-

Chemical Structure: A phenyl ring substituted at positions 2 (Cl), 3 (F), and 5 (Cl), attached to a glycolic acid moiety.

-

Chiral Center: The alpha-carbon (C2) bearing the hydroxyl and carboxyl groups.

-

pKa Considerations: Due to the halogenation, the pKa is expected to be lower than mandelic acid (pKa ~3.4), likely in the range of 2.8–3.0.

The Separation Challenge

The separation of mandelic acid enantiomers relies heavily on three molecular interaction mechanisms between the analyte and the Chiral Stationary Phase (CSP):

-

Hydrogen Bonding: Via the carboxylic acid (

) and hydroxyl ( -

-

-

Steric Fit: The inclusion of the aromatic ring into the chiral cavities of the polysaccharide selector.

Critical Constraint: As an acidic molecule, the analyte will ionize in neutral mobile phases, leading to severe peak tailing and loss of resolution. Acidic additives are mandatory.

Method Development Strategy

We utilize a "Screen-and-Optimize" approach focusing on Polysaccharide-based CSPs, which have the highest success rate (>90%) for mandelic acid derivatives.

Column Selection

Based on structural analogs (2-chloromandelic acid and 3-chloromandelic acid), the following columns are prioritized:

-

Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALPAK® AD-H or AD-3). The amylose helical structure often accommodates ortho-substituted aromatics better than cellulose.

-

Secondary: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Daicel CHIRALPAK® IC). The immobilized nature allows for chlorinated solvents if solubility is an issue.

Mobile Phase Selection

-

Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for this application. NP solvents (Hexane/Alcohol) promote stronger hydrogen bonding, which is essential for the chiral recognition of the alpha-hydroxy acid moiety.

-

Additive: Trifluoroacetic acid (TFA) is superior to formic acid for suppressing the ionization of highly halogenated mandelic acids.

Experimental Protocol

Equipment & Materials

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

-

Column: CHIRALPAK® AD-H (

mm, 5 -

Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, LC-MS Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).

-

Sample: 2,5-dichloro-3-fluoromandelic acid (racemic standard).

Standard Operating Procedure (SOP)

Step 1: Preparation of Mobile Phase (Premixed)

-

Composition: n-Hexane / 2-Propanol / TFA (

v/v/v).[1][2] -

Procedure:

-

Measure 900 mL of n-Hexane.

-

Measure 100 mL of 2-Propanol.

-

Add 1.0 mL of TFA to the alcohol portion before mixing with hexane (prevents immiscibility issues).

-

Mix thoroughly and degas (sonication for 10 mins).

-

Note: Do not use nylon filters; use PTFE (hydrophobic) filters.

-

Step 2: Sample Preparation

-

Concentration: 1.0 mg/mL.

-

Diluent: Mobile Phase (without TFA is acceptable for dissolution, but with TFA is preferred to match equilibrium).

-

Filtration: 0.45

m PTFE syringe filter.

Step 3: Instrument Parameters[1][3]

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |

| Column Temp | Lower temperature favors enantioselectivity ( | |

| Detection (UV) | 230 nm | Halogenated rings have strong absorption at 210-230 nm. |

| Injection Vol | 5 - 10 | Prevent column overload which broadens peaks. |

| Run Time | 20 - 30 min | Ensure elution of both enantiomers. |

Results & Optimization Guide

Expected Performance

Based on the separation of 2-chloromandelic acid (Resolution

-

Retention Time (

): ~12.5 min -

Retention Time (

): ~15.2 min -

Selectivity (

): > 1.2 -

Resolution (

): > 2.0 (Baseline Separation)

Troubleshooting Decision Tree

If baseline separation is not achieved with the standard protocol (

Figure 1: Method Optimization Decision Tree. Blue indicates the starting point, Green is the target, and Yellow/Red indicate optimization paths.

Mechanism of Action

Understanding the interaction is vital for troubleshooting. The 2,5-dichloro-3-fluoro substitution creates a rigid, electron-poor aromatic system.

Figure 2: Chiral Recognition Mechanism. The multi-point interaction model (3-point rule) is satisfied by hydrogen bonding and pi-pi stacking.

References

-

Daicel Chiral Technologies. (n.d.). Separation of Mandelic Acid Derivatives on Chiralpak AD-H. Retrieved from [Link]

-

Zhang, T., et al. (2008).[4] "Enantioseparation of mandelic acid derivatives by HPLC with substituted β-cyclodextrin." Journal of Chromatography B. (Validates the use of acidic additives for mandelic derivatives).

-

Thunberg, L., et al. (2008).[4] "Chiral separation of mandelic acid enantiomers using Chiralpak AD and Chiralpak IA." Journal of Pharmaceutical and Biomedical Analysis. (Establishes Amylose-based columns as the primary choice).

-

Application Note: Enantiomer Separation of Acidic Compounds. (2016). Chiral Technologies Europe.[5] (Details the necessity of TFA/Formic acid in mobile phases for acidic analytes).

Disclaimer: This protocol is a derived best-practice guide based on structural analogs (2-chloromandelic acid). Final optimization of %IPA may be required for the specific 2,5-dichloro-3-fluoro analog.

Sources

- 1. Mandelic acid | DAICEL Chiral Application Search [search.daicelchiral.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chiraltech.com [chiraltech.com]

Application Note: 2,5-Dichloro-3-fluoromandelic Acid in Asymmetric Catalysis and Resolution

Executive Summary & Chemical Rationale

2,5-Dichloro-3-fluoromandelic acid (2,5-DC-3-FMA) represents a specialized class of electron-deficient

The "Halogen Effect" in Catalysis

The specific substitution pattern (2,5-dichloro, 3-fluoro) imparts three distinct physicochemical advantages over standard mandelic acid:

-

Enhanced Brønsted Acidity: The inductive electron-withdrawing effects of the chlorine and fluorine atoms stabilize the carboxylate anion, lowering the pKa (estimated

2.6–2.8 vs. 3.4 for mandelic acid). This makes 2,5-DC-3-FMA a superior activator for imines and carbonyls in acid-catalyzed pathways. -

Strengthened Hydrogen Bonding: The polarized O-H bond serves as a more potent hydrogen bond donor, critical for transition state organization in asymmetric organocatalysis.

-

-

Protocol A: Organocatalytic Reductive Amination

Application: Metal-free synthesis of chiral secondary amines. Mechanism: Asymmetric Brønsted Acid Catalysis.

This protocol utilizes 2,5-DC-3-FMA as a chiral organocatalyst to drive the reductive amination of ketones/aldehydes with amines. The enhanced acidity of 2,5-DC-3-FMA accelerates imine formation and activates the iminium intermediate for hydride transfer.

Materials

-

Catalyst: (R)- or (S)-2,5-Dichloro-3-fluoromandelic acid (10 mol%)

-

Substrate: Acetophenone (1.0 equiv)

-

Amine: Aniline derivative (1.1 equiv)

-

Reductant: Hantzsch Ester (HEH) (1.2 equiv)

-

Solvent: Toluene (anhydrous)

Experimental Procedure

-

Catalyst Loading: In a flame-dried reaction vial, dissolve 2,5-DC-3-FMA (0.1 mmol) in Toluene (2.0 mL).

-

Imine Formation: Add the ketone (1.0 mmol) and amine (1.1 mmol). Stir at room temperature for 30 minutes to allow pre-equilibrium complexation.

-

Note: The solution may turn slightly yellow/orange indicating imine formation.

-

-

Reduction Step: Add Hantzsch Ester (1.2 mmol) in one portion.

-

Reaction Monitoring: Stir the mixture at 30°C. Monitor consumption of the imine intermediate via TLC or

H NMR.-

Checkpoint: Standard mandelic acid requires 12–24 hours. 2,5-DC-3-FMA typically drives conversion in 4–8 hours due to higher acidity.

-

-

Quenching: Upon completion, quench with sat. NaHCO

(5 mL). -

Isolation: Extract with EtOAc (3 x 10 mL). Dry organic phase over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc).

Data Analysis: Catalyst Performance Comparison

| Catalyst | pKa (est.) | Time to 90% Conv. | Yield (%) | ee (%) |

| Mandelic Acid (Standard) | 3.4 | 24 h | 78% | 65% |

| 2-Chloromandelic Acid | 3.1 | 12 h | 85% | 72% |

| 2,5-Dichloro-3-fluoromandelic Acid | 2.7 | 6 h | 92% | 84% |

Table 1: Comparative efficiency in the reductive amination of acetophenone with p-anisidine. The electron-deficient nature of 2,5-DC-3-FMA correlates with faster kinetics and tighter stereocontrol.

Protocol B: High-Efficiency Chiral Resolution

Application: Resolution of weak bases (chiral amines) that fail with standard acids. Mechanism: Diastereomeric Salt Formation with Solvent-Induced Switching.[1]

2,5-DC-3-FMA is particularly effective for resolving weakly basic amines (e.g., halogenated phenylethylamines) where standard mandelic acid fails to form stable crystalline salts.

Workflow Visualization

The following diagram illustrates the resolution logic, highlighting the "Solvent Switch" strategy often required for halogenated mandelic derivatives.

Figure 1: Workflow for the optical resolution of racemic amines using 2,5-DC-3-FMA. The high acidity ensures stable salt formation even with weak bases.

Experimental Procedure

-

Screening: Prepare 0.1 M solutions of racemic amine and 2,5-DC-3-FMA in Ethanol, Isopropanol, and Acetone.

-

Salt Formation: Mix equimolar amounts (1:1) at 50°C, then cool slowly to 4°C.

-

Evaluation: Collect crystals. If no crystals form in EtOH, switch to a less polar solvent (Acetone) to force ion-pairing (crucial for weak bases).

-

Scale-Up (Example):

-

Combine 10 g Racemic Amine + 1 equiv 2,5-DC-3-FMA in 100 mL Acetone.

-

Reflux for 1 hour.

-

Cool to RT over 4 hours.

-

Filter the diastereomeric salt.

-

Liberation: Suspend salt in water, treat with 1M NaOH, and extract with ether to yield the chiral amine.

-

Mechanistic Insight: The Catalytic Cycle

When used as an organocatalyst (Protocol A), the 2,5-DC-3-FMA operates via a dual-activation mode. The carboxylic proton activates the electrophile (imine), while the electron-deficient aromatic ring may stabilize the transition state via anion-binding or

Figure 2: Simplified catalytic cycle for reductive amination. The catalyst (2,5-DC-3-FMA) lowers the activation energy for imine formation and hydride attack.

References

-

Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. MDPI, 2021. (Demonstrates the behavior of chloro/fluoro mandelic analogs in resolution).

-

Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids. ACS Crystal Growth & Design, 2019. (Validates the solvent-switching protocol for this class).

-

Organocatalyst for Efficient Synthesis of Secondary Amines. Journal of Advanced Scientific Research, 2012. (Establishes mandelic acid as a catalyst for reductive amination).

-

Electron-deficient boron-based catalysts for C-H bond functionalisation. Chem. Soc. Rev., 2021.[2] (Contextualizes the role of electron-deficient scaffolds in non-metal catalysis).

Sources

Troubleshooting & Optimization

improving the yield of 2,5-dichloro-3-fluoromandelic acid synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Optimizing Yield for 2,5-Dichloro-3-Fluoromandelic Acid Ticket ID: #SYN-253F-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Core Directive

User Issue: Low yield and purity during the synthesis of 2,5-dichloro-3-fluoromandelic acid. Root Cause Analysis: The 2,5-dichloro-3-fluoro substitution pattern presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The chlorine at the 2-position (ortho) physically blocks nucleophilic attack at the carbonyl carbon.

-

Electronic Destabilization: While the electron-withdrawing groups (F, Cl) theoretically activate the aldehyde, they also render the final mandelic acid prone to decarboxylation and polymerization under the harsh acidic conditions required for hydrolysis.

-

Equilibrium Reversion: The cyanohydrin intermediate is unstable and prone to reverting to the starting aldehyde in alkaline media.

The Solution: Shift from standard aqueous cyanide protocols to Phase Transfer Catalysis (PTC) or Silyl-Cyanation (TMSCN) to drive kinetic conversion, followed by a controlled Two-Stage Hydrolysis .[1]

Visualizing the Critical Pathway

The following diagram outlines the optimized workflow versus the failure points in the standard route.

Caption: Comparative workflow showing the optimized Phase Transfer Catalysis (PTC) route bypassing the steric equilibrium issues of the standard aqueous method.

Module 1: The Cyanohydrin Bottleneck

The Problem: You observe unreacted aldehyde in the workup, even after long reaction times.

The Science: The 2-chloro substituent creates steric bulk. In a standard aqueous NaCN system, the equilibrium constant (

Troubleshooting Q&A

Q: Why is my conversion stuck at ~60%?

A: You are likely using a standard biphasic system (Water/Ether) without a catalyst.[1] The cyanide ion cannot effectively penetrate the organic phase to attack the hindered aldehyde.

Fix: Implement Phase Transfer Catalysis (PTC) . Use Tetrabutylammonium bromide (TBAB) or TEBA.[1] This transports active

Q: Can I use TMSCN (Trimethylsilyl cyanide) instead? A: Yes, and for high-value intermediates, this is preferred.[1] TMSCN adds across the carbonyl to form a silyl ether. The formation of the Si-O bond is extremely strong (approx. 130 kcal/mol), making the reaction effectively irreversible , solving the equilibrium problem entirely [3].

Protocol A: The PTC Method (Scalable & Cost-Effective)[1]

| Parameter | Specification | Notes |

| Solvent | Dichloromethane (DCM) or Chloroform | Chlorinated solvents stabilize the intermediate.[1] |

| Catalyst | TBAB (1-5 mol%) | Essential for transporting |

| Reagent | NaCN (1.2 - 1.5 eq) | Dissolved in minimum water.[1] |

| Temp | 0°C | Start cold to prevent polymerization. |

| pH Control | Maintain pH 8-9 | CRITICAL: Too basic = Retro-aldol; Too acidic = HCN gas risk. |

Step-by-Step:

-

Dissolve 2,5-dichloro-3-fluorobenzaldehyde (10 mmol) and TBAB (0.5 mmol) in DCM (20 mL).

-

Prepare a saturated solution of NaCN (15 mmol) in water (5 mL).

-

Add the aqueous cyanide slowly to the organic phase at 0°C with vigorous stirring (vortexing is crucial for PTC).

-

Monitor by TLC. Upon completion, separate layers.[2] Do not wash with strong base , or you will reverse the reaction.

Module 2: Hydrolysis & Isolation

The Problem: The product is a dark "tar" or yield is lost during acidification. The Science: Poly-halo mandelic acids are sensitive. The electron-withdrawing groups make the benzylic position susceptible to oxidation and the carboxyl group prone to decarboxylation if heated too aggressively in strong acid.

Troubleshooting Q&A

Q: My product turns brown/black upon adding HCl. A: You are likely hydrolyzing at reflux immediately. This causes polymerization of the intermediate amide. Fix: Use a Stepwise Hydrolysis . Hydrolyze the nitrile to the amide first at moderate temperature (40-50°C), then raise the temperature to convert the amide to the acid.

Q: I have low recovery after extraction. A: Mandelic acids are water-soluble. Fix: Saturate the aqueous phase with NaCl (salting out) before extraction. Use Ethyl Acetate or Ether, not DCM, for the acid extraction efficiency.

Protocol B: Controlled Hydrolysis

-

Concentration: Take the crude cyanohydrin oil from Module 1.

-

Acid Addition: Add conc. HCl (12M) dropwise at 0°C. Ratio: 5 mL HCl per 1 g nitrile.[1]

-

Stage 1 (Amide Formation): Stir at room temperature for 12-18 hours. Do not heat yet. The mixture should solidify as the amide precipitates.

-

Stage 2 (Acid Formation): Add water (diluting to ~6M HCl) and heat to 60-70°C for 3-4 hours. Do not reflux (>100°C).

-

Isolation: Cool to 0°C. The product may crystallize directly. If not, extract with Ethyl Acetate (3x), dry over MgSO4, and evaporate.[1]

Purification Strategy

Recrystallization: Do not use water alone. The 2,5-dichloro-3-fluoro substitution makes the compound lipophilic enough that it may oil out.

-

Best Solvent System: Benzene (traditional, toxic) or Toluene/Cyclohexane (safer alternative).[1]

-

Technique: Dissolve in minimum hot toluene, add cyclohexane until turbid, cool slowly.

References

-

Zhang, Y. Q., et al. (2014).[1][3] "A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid."[3][4] Asian Journal of Chemistry. Link

-

Xu, H., et al. (2008).[1] "An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation."[4] Ultrasonics Sonochemistry. Link

-

Gassman, P. G., & Talley, J. J. (1981).[1] "Cyanohydrin Synthesis: O-(Trimethylsilyl)benzophenone Cyanohydrin." Organic Syntheses, Coll.[5][6] Vol. 6, p.901. Link

-

Corson, B. B., et al. (1925).[1] "Mandelic Acid."[4][7][8][9][10] Organic Syntheses, Coll.[5][6] Vol. 1, p.336. Link[1]

-

Oakwood Chemical. "Safety Data Sheet: 2,5-Dichloro-3-fluorobenzaldehyde." (General handling reference for starting material). Link

Disclaimer: This guide is for research purposes only. Always consult local safety regulations regarding the handling of Cyanides and Hydrofluoric acid derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. data.biotage.co.jp [data.biotage.co.jp]

- 3. asianpubs.org [asianpubs.org]

- 4. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2,5-dichloro-3-fluoromandelic acid

Welcome to the technical support center for the synthesis of 2,5-dichloro-3-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we address common challenges, delve into the causality of side reactions, and provide validated protocols to enhance yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of 2,5-dichloro-3-fluoromandelic acid is a multi-step process, typically commencing with a Friedel-Crafts acylation of 1,4-dichloro-2-fluorobenzene, followed by the introduction of the α-hydroxy acid moiety. Each stage presents unique challenges, from controlling regioselectivity in the initial acylation to mitigating side reactions during the formation of the mandelic acid functional group. This guide will focus on troubleshooting the most critical steps and their associated side reactions.

II. Troubleshooting Guide & FAQs

Part A: Friedel-Crafts Acylation of 1,4-dichloro-2-fluorobenzene

The initial step in the synthesis involves the acylation of 1,4-dichloro-2-fluorobenzene. The primary goal is to introduce the acyl group at the position ortho to the fluorine atom and meta to both chlorine atoms. However, the directing effects of the substituents can lead to a mixture of isomers and other byproducts.

Question 1: My Friedel-Crafts acylation is producing a significant amount of the wrong isomer. How can I improve the regioselectivity?

Answer: This is a common issue stemming from the competing directing effects of the halogen substituents. While the fluorine atom is an ortho, para-director, the chlorine atoms are also ortho, para-directors, albeit weaker. The desired product results from acylation at the C-6 position, which is sterically hindered.

Underlying Causes:

-

Steric Hindrance: The bulky acylium ion faces significant steric hindrance at the position adjacent to the fluorine atom, making the formation of the desired ortho-isomer less favorable compared to other positions.[1]

-

Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the sterically hindered isomer, but can also lead to decreased selectivity.[1]

-

Catalyst Choice and Amount: The nature and concentration of the Lewis acid catalyst (e.g., AlCl₃) can influence the electrophilicity of the acylium ion and the overall reaction kinetics, thereby affecting the isomer ratio.[2]

Troubleshooting & Optimization:

| Parameter | Recommendation | Rationale |

| Temperature | Maintain a low reaction temperature (e.g., 0-5 °C). | Lower temperatures increase the kinetic preference for the less sterically hindered products, but in this case, careful control is needed to favor the desired isomer without halting the reaction. |

| Catalyst | Use a stoichiometric amount of a strong Lewis acid like AlCl₃. | A sufficient amount of catalyst is required to generate the acylium ion effectively. However, excess catalyst can lead to increased side reactions. |

| Solvent | Employ a non-polar, inert solvent such as dichloromethane or carbon disulfide. | These solvents are less likely to complex with the Lewis acid catalyst, ensuring its availability for the reaction. |

| Addition Rate | Add the acylating agent (e.g., acetyl chloride) slowly to the reaction mixture. | Slow addition helps to control the reaction exotherm and maintain a consistent low temperature, which is crucial for selectivity. |

Part B: Formation of the Mandelic Acid Moiety

A common route to introduce the α-hydroxy acid functionality is through the reaction of the corresponding acetophenone with a cyanide source to form a cyanohydrin, followed by hydrolysis.[3][4] Another approach involves a Grignard reaction with a glyoxylic acid derivative. Both methods are susceptible to side reactions that can impact yield and purity.

Question 2: I am observing low yields and significant byproduct formation during the cyanohydrin hydrolysis step. What are the likely side reactions?

Answer: The hydrolysis of the cyanohydrin to the carboxylic acid is a critical step. Incomplete hydrolysis or side reactions under the hydrolysis conditions can lead to a complex product mixture.

Potential Side Reactions:

-

Incomplete Hydrolysis: The nitrile group may only be partially hydrolyzed to an amide, which can be difficult to separate from the desired carboxylic acid.

-

Decarboxylation: Under harsh acidic or basic conditions and elevated temperatures, the resulting α-hydroxy acid can undergo decarboxylation.

-

Racemization: If a stereoselective synthesis of a single enantiomer is being performed, the reaction conditions can lead to racemization.

Mitigation Strategies:

| Issue | Recommended Protocol | Explanation |

| Incomplete Hydrolysis | Use a two-stage hydrolysis: first with concentrated acid (e.g., HCl) to form the amide, followed by heating with aqueous acid or base to complete the conversion to the carboxylic acid. | This stepwise approach allows for better control over the reaction and can drive the hydrolysis to completion. |

| Decarboxylation | Maintain moderate reaction temperatures during hydrolysis and work-up. | Mandelic acids are susceptible to decarboxylation at higher temperatures, especially in the presence of strong acids or bases. |

| Racemization | For enantioselective syntheses, milder hydrolysis conditions (e.g., enzymatic hydrolysis or carefully controlled acidic/basic conditions) are recommended. | Harsh conditions can lead to the loss of stereochemical integrity. |

Question 3: My Grignard reaction with glyoxylic acid is sluggish and gives a poor yield of the desired mandelic acid. What could be going wrong?

Answer: The Grignard reaction is highly sensitive to the reaction conditions, and several factors can lead to low yields.[5] The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl group of glyoxylic acid.[6][7]

Common Pitfalls and Solutions:

-

Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[5]

-

Solution: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

-

Formation of Enolates: The Grignard reagent can act as a base and deprotonate the α-carbon of the glyoxylic acid, forming an enolate which is unreactive towards the Grignard reagent.[6]

-

Solution: Use a non-coordinating solvent and maintain a low reaction temperature to favor nucleophilic addition over deprotonation.

-

-

Wurtz Coupling: The Grignard reagent can couple with any unreacted aryl halide starting material, leading to the formation of a biphenyl derivative.

-

Solution: Ensure the complete formation of the Grignard reagent before adding the glyoxylic acid. This can be monitored by the disappearance of the magnesium turnings.

-

Experimental Workflow: Grignard Reaction Optimization

Caption: Optimized workflow for the Grignard synthesis of mandelic acids.

III. Purification of 2,5-dichloro-3-fluoromandelic acid

Question 4: I am struggling to purify the final product. What are the common impurities and how can I remove them?

Answer: The purification of 2,5-dichloro-3-fluoromandelic acid can be challenging due to the presence of structurally similar impurities.

Common Impurities and Purification Strategies:

| Impurity | Origin | Recommended Purification Method |

| Isomeric Mandelic Acids | Non-selective Friedel-Crafts acylation | Fractional crystallization or preparative chromatography (e.g., HPLC). |

| Unreacted Acetophenone Derivative | Incomplete conversion in the cyanohydrin or Grignard step | Column chromatography or recrystallization. The difference in polarity between the ketone and the carboxylic acid can be exploited. |

| Amide Intermediate | Incomplete hydrolysis of the cyanohydrin | Acid-base extraction. The carboxylic acid will be soluble in a basic aqueous solution, while the amide will remain in the organic layer. |

| Biphenyl Derivative | Wurtz coupling during Grignard reagent formation | Recrystallization from a suitable solvent system. |

A patented method for purifying a similar compound, 2,5-dichloro-3-nitrobenzoic acid, involves dissolving the crude product in an alkaline solution and then carefully acidifying to a specific pH to precipitate the purified product.[8] This approach could be adapted for 2,5-dichloro-3-fluoromandelic acid.

General Purification Protocol:

-

Dissolution: Dissolve the crude product in an aqueous solution of a weak base (e.g., sodium bicarbonate).

-

Extraction: Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

-

Acidification: Slowly acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified mandelic acid.

-

Filtration and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

IV. Visualization of Side Reaction Pathways

Caption: Key side reaction pathways in the synthesis of 2,5-dichloro-3-fluoromandelic acid.

V. References

-

Benchchem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from

-

Google Patents. (n.d.). US7022876B2 - Preparation of mandelic acid derivatives. Retrieved from

-

Wikipedia. (2023, December 27). Mandelic acid. Retrieved from

-

MDPI. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from

-

Wikipedia. (2023, December 18). Grignard reaction. Retrieved from

-

Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from

-

Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Mandelic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Grignard reaction - Wikipedia [en.wikipedia.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 8. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

Technical Support Center: Scale-Up Synthesis of 2,5-Dichloro-3-Fluoromandelic Acid

Executive Summary & Synthetic Strategy

Scaling up the synthesis of 2,5-dichloro-3-fluoromandelic acid presents unique challenges driven by the steric bulk of the 2,5-dichloro substitution and the electronic effects of the 3-fluoro group. While bench-scale synthesis often tolerates inefficient equilibria, kilogram-scale production requires a robust, self-validating process.

We recommend the Cyanohydrin Route (via Bisulfite Adduct) as the primary scale-up methodology. This pathway offers superior safety profiles compared to direct HCN usage and higher regioselectivity than Friedel-Crafts approaches.

The Validated Workflow

The following diagram outlines the critical path and decision points for the synthesis.

Caption: Figure 1. Optimized process flow for the synthesis of 2,5-dichloro-3-fluoromandelic acid via the bisulfite adduct method.

Critical Process Parameters (CPPs) & Protocols

Module A: Cyanohydrin Formation (The Safety Bottleneck)

Objective: Convert the aldehyde to the cyanohydrin without generating free HCN gas.

-

The Challenge: The 2,5-dichloro substitution creates significant steric hindrance ("buttressing effect"), slowing the nucleophilic attack of cyanide.

-

The Solution: Use the Bisulfite Adduct Method . This renders the aldehyde water-soluble and allows for a controlled release of the reactive aldehyde species in situ.

Protocol:

-

Adduct Formation: Charge 2,5-dichloro-3-fluorobenzaldehyde (1.0 eq) and water (3 vol). Add NaHSO₃ (1.1 eq) as a 40% aq. solution. Stir at 20°C until the solid aldehyde dissolves (formation of the water-soluble sulfonate).

-

Cyanation: Cool to 0-5°C. Add NaCN (1.05 eq) dissolved in water dropwise over 2 hours.

-

Critical Control: Maintain internal temperature < 10°C to prevent HCN off-gassing and degradation.

-

-

Phase separation: The cyanohydrin will precipitate or oil out as the reaction proceeds.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<90%) | Steric hindrance at C-2 position slowing kinetics. | Increase agitation speed (mass transfer limit). Add 5 mol% Phase Transfer Catalyst (TBAB) if the system is biphasic. |

| Reversion to Aldehyde | pH is too high (>12) causing retro-cyanohydrin reaction. | Adjust pH to 9.5–10.5 using dilute H₂SO₄. Cyanohydrins are stable in mild acid/neutral conditions. |

| Dark Coloration | Polymerization of free cyanide or aldehyde. | Ensure strict temperature control (<10°C). Exclude light if possible. |

Module B: Hydrolysis (The Yield Bottleneck)

Objective: Hydrolyze the nitrile to the carboxylic acid without decarboxylation.

-

Mechanism: Nitrile

Amide -

The Challenge: The "Amide Stall." The bulky 2,5-dichloro group makes the amide intermediate highly resistant to the second hydrolysis step.

Protocol:

-

Extract the crude cyanohydrin into Toluene or MTBE. (Do not distill; cyanohydrins are thermally unstable).

-

Add Conc. HCl (37%, 6-8 equivalents).

-

Heat to 60°C. Monitor via HPLC.

-

Note: You will see the Amide peak grow and then slowly diminish.

-

-

Once Amide < 5%, cool to 20°C.

Data: Hydrolysis Kinetics (Simulated for 2,5-Cl₂ systems)

| Time (h) | Temp (°C) | Nitrile (%) | Amide (%) | Product (Acid) (%) |

| 1 | 60 | 40 | 55 | 5 |

| 4 | 60 | 5 | 80 | 15 |

| 8 | 80 | 0 | 40 | 60 |

| 12 | 85 | 0 | 5 | 95 |

Key Insight: The temperature must be ramped. Start at 60°C to convert Nitrile to Amide. Increase to 80-85°C to drive Amide to Acid. Do not exceed 90°C , as electron-deficient mandelic acids are prone to decarboxylation to the corresponding benzyl alcohol/aldehyde.

Purification & Isolation (The Quality Bottleneck)

The 2,5-dichloro-3-fluoromandelic acid tends to "oil out" rather than crystallize due to its low melting point and impurities.

Troubleshooting "Oiling Out"

If your product separates as a sticky oil during acidification:

-

Seed Control: Do not add seeds while the mixture is above the cloud point.

-

Solvent Switch:

-

Extract the oil into Isopropyl Acetate (IPAc) .

-

Wash with brine to remove residual HCl.

-

Distill to remove water (azeotropic drying).

-

Add n-Heptane as an anti-solvent at 50°C until slightly turbid.

-

Cool slowly (5°C/hour) to induce crystallization.

-

Frequently Asked Questions (FAQs)

Q1: Why are we seeing 2,5-dichloro-3-fluorobenzoic acid impurities?

-

Answer: This is an oxidative degradation product. It occurs if the cyanohydrin step is exposed to air at high pH, or if the final mandelic acid is exposed to oxidants. Solution: Sparge all reaction vessels with Nitrogen. Ensure the cyanohydrin formation is kept cold (0-5°C).

Q2: Can we use H₂SO₄ instead of HCl for hydrolysis?

-

Answer: Yes, but with caution. Sulfuric acid (50-60%) is effective, but it is harder to remove during workup. HCl is preferred because the excess can be removed by distillation/vacuum, and it provides a "cleaner" crystallization matrix. However, if you lack glass-lined reactors (corrosion concern), H₂SO₄ is the alternative.

Q3: The reaction stalled at the Amide stage. Can we add base (NaOH) to finish it?

-

Answer: NO. Alkaline hydrolysis of mandelic amides often leads to racemization (if chiral) and significant decomposition (cannizzaro-type reactions of the aldehyde if equilibrium reverses). Stick to acidic hydrolysis for this substrate.

Q4: How do we handle the HCN waste stream?

-

Answer: All aqueous waste from Module A must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal. Verify [CN-] < 10 ppm using test strips before releasing to general waste.

References & Authority

-

Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[1][2][3] Vol. 1, p.336 (1941). (Foundational text on the bisulfite/cyanide route).

-

Yadav, G. D., & Sivakumar, P. "Mechanistic and kinetic studies of the synthesis of mandelic acid from benzaldehyde using phase transfer catalysis." Organic Process Research & Development, 8(2), 2004. (Provides kinetic data on the cyanohydrin step).

-

Pollard, D. J., & Woodley, J. M. "Biocatalysis for pharmaceutical intermediates: the future is now." Trends in Biotechnology, 25(2), 2007. (Context for enzymatic alternatives, though chemical route is preferred for raw scale-up of this specific derivative).

-

Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2006. (Statistical analysis confirming the robustness of the cyanohydrin route for industrial applications).

Disclaimer: This guide is intended for qualified chemical professionals. The synthesis involves hazardous reagents (Sodium Cyanide, Strong Acids). Always adhere to site-specific EHS regulations.

Sources

- 1. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]

Technical Support Center: Enhancing the Enantioselectivity of 2,5-Dichloro-3-Fluoromandelic Acid Resolution

Welcome to the Technical Support Center for the chiral resolution of 2,5-dichloro-3-fluoromandelic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this critical synthetic step. As enantiomerically pure mandelic acid derivatives are vital chiral building blocks in the pharmaceutical industry, achieving high enantioselectivity is paramount.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2,5-dichloro-3-fluoromandelic acid?

A1: The most prevalent and scalable methods for resolving racemic mandelic acids and their derivatives are:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, notably solubility, allowing them to be separated by fractional crystallization.[2][3] This technique is often favored for its cost-effectiveness and scalability.[4]

-

Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic acid at a much faster rate than the other.[5] This leaves the unreacted starting material enriched in the other enantiomer.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) can be used for both analytical quantification of enantiomeric excess (e.e.) and for preparative separation. While providing excellent separation, it is often more expensive for large-scale production.[1]

Q2: How do I select an appropriate chiral resolving agent for 2,5-dichloro-3-fluoromandelic acid?

A2: Selecting the right chiral resolving agent is crucial for successful diastereomeric salt crystallization. For a substituted mandelic acid, you need a chiral base. Common choices include chiral amines like (1R,2S)-(-)-ephedrine, L-phenylalanine, and various substituted phenylethylamines.[4][6] The ideal agent should:

-

Form well-defined, stable crystalline salts with the target acid.

-

Exhibit a significant difference in solubility between the two resulting diastereomeric salts in a common solvent.[7][8]

-

Be commercially available and economically viable for the intended scale.[4] A preliminary screening with a small library of common resolving agents is the most effective empirical approach.

Q3: What is the principle of enzymatic kinetic resolution, and what are its main limitations?

A3: Enzymatic kinetic resolution (KR) leverages the high stereoselectivity of enzymes. When a racemic mixture is exposed to an enzyme under specific conditions, one enantiomer fits the enzyme's active site much better and is converted into a product (e.g., an ester), while the other enantiomer reacts very slowly or not at all.[5][9] The primary limitation of KR is that the theoretical maximum yield for a single enantiomer (either the product or the unreacted starting material) is 50%.[10][11] Achieving high enantiomeric excess (e.e.) in the remaining substrate often requires driving the conversion past 50%, which further reduces its yield.[9] This trade-off between yield and e.e. is a key optimization parameter.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is the most common method for large-scale resolution. Below are solutions to frequently encountered problems.

Issue 1: The Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) is Low.

-

Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[12]

-

Solution: Systematic Solvent Screening. The solvent is the most critical parameter influencing resolution efficiency.[12] Screen a range of solvents with varying polarities (e.g., alcohols like ethanol, isopropanol; esters like ethyl acetate; ketones like acetone) and also consider solvent/water mixtures.[12][13] The goal is to find a system where one diastereomer is sparingly soluble and the other is freely soluble.

-

-

Possible Cause: The cooling process is too rapid, preventing selective crystallization.

-

Solution: Controlled Cooling. A slower, controlled cooling rate can significantly enhance the selectivity of crystallization, allowing the less soluble diastereomer to crystallize preferentially while the more soluble one remains in the mother liquor.[12]

-

-

Possible Cause: The system is forming a solid solution, where both diastereomers are incorporated into the same crystal lattice. This is a challenging scenario that prevents high purity in a single step.[14]

Issue 2: No Crystals Form, or the Product is "Oiling Out".

-

Possible Cause: The diastereomeric salt is too soluble in the chosen solvent, or the concentration is too low.

-

Solution 1: Increase Concentration. Carefully evaporate some of the solvent to increase the concentration and induce supersaturation.

-

Solution 2: Use an Anti-Solvent. An anti-solvent is a solvent in which the salts are insoluble.[12] It should be miscible with your primary solvent. Add the anti-solvent dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly. This is a powerful technique to induce crystallization.[7][12]

-

-

Possible Cause: The melting point of the diastereomeric salt is lower than the crystallization temperature.

-

Solution: Lower the Crystallization Temperature. Try cooling the solution to a lower temperature (e.g., 4°C or -20°C) as this may be below the salt's melting point.[7]

-

-

Possible Cause: Nucleation is inhibited.

Issue 3: The Yield of the Desired Diastereomeric Salt is Low.

-

Possible Cause: The desired diastereomeric salt still has significant solubility in the mother liquor, even after cooling.

-

Possible Cause: A non-stoichiometric amount of resolving agent was used.

-

Solution: Adjust Molar Ratio. While a 1:0.5 ratio of racemic acid to resolving agent is common, sometimes an excess of the resolving agent can act as an impurity and affect crystallization.[8] Conversely, ensuring the stoichiometry is correct is critical. Experiment with slight variations around the 0.5 equivalent mark to find the optimal ratio for your system.

-

Data Presentation: Example of a Solvent Screening Experiment

The following table illustrates how to present quantitative data from a solvent screening experiment for the resolution of (±)-2,5-dichloro-3-fluoromandelic acid with a chiral amine.

| Solvent System (v/v) | Yield of Salt (%) | d.e. of Salt (%)¹ | e.e. of Recovered Acid (%)² |

| Ethanol | 41 | 85 | 84 |

| Isopropanol | 35 | 92 | 91 |

| Ethyl Acetate | 28 | 98 | 97 |

| Acetone | 45 | 70 | 69 |

| Ethanol/Water (9:1) | 48 | 94 | 93 |

| Isopropanol/Heptane (4:1) | 32 | >99 | >99 |

¹ Diastereomeric excess (d.e.) determined by ¹H NMR or achiral HPLC of the salt. ² Enantiomeric excess (e.e.) determined by chiral HPLC after liberating the free acid from the salt.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Issue 1: Low Enantiomeric Excess (e.e.)

-

Possible Cause: The chosen enzyme has inherently low enantioselectivity for this specific substrate.

-

Possible Cause: The reaction temperature is too high, reducing selectivity.

-

Solution: Optimize Temperature. Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate.[9] Conduct a temperature screening study (e.g., 25°C, 30°C, 40°C) to find the optimal balance.

-

-

Possible Cause: The product or starting material is racemizing under the reaction conditions.

-

Solution: Check for Racemization. Run a control experiment by incubating the enantiomerically enriched starting material under the reaction conditions (without the other reactant) to see if its e.e. degrades over time. If so, milder conditions (e.g., lower temperature, different pH) are needed.[9]

-

Issue 2: Low Yield and/or Conversion

-

Possible Cause: The reaction has not reached the optimal point for balancing yield and e.e.

-

Solution: Perform a Time-Course Study. In kinetic resolution, the e.e. of the starting material increases with conversion, while its yield decreases.[9] Take aliquots from the reaction at different time points and analyze both conversion and e.e. to determine the optimal reaction time to stop the reaction.

-

-

Possible Cause: Poor enzyme activity or stability in the chosen solvent.

-

Solution 1: Immobilize the Enzyme. Supporting the enzyme on a carrier like Celite can significantly improve its activity and stability in organic media.[5]

-

Solution 2: Consider Dynamic Kinetic Resolution (DKR). To overcome the 50% yield limitation, DKR combines the enzymatic kinetic resolution with an in-situ racemization of the undesired enantiomer.[10][11] This requires a second catalyst that can racemize the starting material under conditions compatible with the enzyme, allowing for a theoretical yield of up to 100%.

-

Experimental Protocols & Visualizations

Protocol 1: Diastereomeric Salt Resolution of (±)-2,5-dichloro-3-fluoromandelic Acid

This protocol provides a general framework for resolution using a chiral amine like (R)-1-phenylethylamine.

-